molecular formula C6H12O2 B8672440 (2R,3R)-(+)-3-Propyloxiranemethanol CAS No. 92418-71-8

(2R,3R)-(+)-3-Propyloxiranemethanol

Cat. No.: B8672440
CAS No.: 92418-71-8
M. Wt: 116.16 g/mol
InChI Key: IGRZECZSICIWJA-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-(+)-3-Propyloxiranemethanol is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a propyl group attached to the oxirane ring and a methanol group. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-(+)-3-Propyloxiranemethanol typically involves the epoxidation of an appropriate alkene precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar epoxidation processes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-(+)-3-Propyloxiranemethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different alcohols or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to open the oxirane ring.

Major Products

    Oxidation: Propyl aldehyde or propionic acid.

    Reduction: 1,3-propanediol.

    Substitution: Various alcohols or ethers depending on the nucleophile used.

Scientific Research Applications

(2R,3R)-(+)-3-Propyloxiranemethanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R)-(+)-3-Propyloxiranemethanol involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological systems. The molecular targets and pathways involved depend on the specific reactions and applications, but generally involve nucleophilic attack on the oxirane ring.

Comparison with Similar Compounds

Similar Compounds

    (S,S)-(3-propyl-oxiranyl)-methanol: The enantiomer of (2R,3R)-(+)-3-Propyloxiranemethanol.

    (R,R)-(3-butyl-oxiranyl)-methanol: Similar structure but with a butyl group instead of a propyl group.

    (R,R)-(3-propyl-oxiranyl)-ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both a propyl group and a methanol group. This combination of features makes it particularly useful as a chiral building block in asymmetric synthesis and in studies of stereoselective reactions.

Properties

CAS No.

92418-71-8

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

[(2R,3R)-3-propyloxiran-2-yl]methanol

InChI

InChI=1S/C6H12O2/c1-2-3-5-6(4-7)8-5/h5-7H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

IGRZECZSICIWJA-PHDIDXHHSA-N

Isomeric SMILES

CCC[C@@H]1[C@H](O1)CO

Canonical SMILES

CCCC1C(O1)CO

Origin of Product

United States

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